

# YL-939: A Novel, Non-Classical Ferroptosis Inhibitor Targeting PHB2

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## Compound of Interest

Compound Name: YL-939

Cat. No.: B10857255

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A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical pathogenic mechanism in a variety of diseases, including acute organ injury and neurodegenerative disorders. The majority of current ferroptosis inhibitors act as either antioxidants or iron chelators, which can be associated with non-specific effects and potential side effects. This whitepaper details the discovery and development of **YL-939**, a novel, non-classical small molecule inhibitor of ferroptosis. **YL-939** was identified through a cell-based screen and found to potently inhibit ferroptosis in multiple cell lines. Unlike classical inhibitors, **YL-939** does not exhibit antioxidant or iron-chelating properties. Through chemical proteomics, prohibitin 2 (PHB2) was identified as the direct biological target of **YL-939**. Mechanistically, the binding of **YL-939** to PHB2 leads to an increase in the expression of ferritin, an iron storage protein. This, in turn, reduces the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis. Preclinical evaluation in a mouse model of acetaminophen-induced acute liver injury, a condition where ferroptosis plays a significant role, demonstrated that **YL-939** provides substantial protection against liver damage. These findings present **YL-939** as a promising therapeutic candidate for ferroptosis-related diseases and unveil a new regulatory axis in the control of ferroptosis.

## Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The core molecular events driving ferroptosis involve the dysregulation of iron metabolism, lipid peroxidation, and the depletion of antioxidant defense systems, particularly the glutathione-glutathione peroxidase 4 (GPX4) axis. The growing implication of ferroptosis in the pathophysiology of various human diseases, including ischemia-reperfusion injury, acute organ damage, and neurodegeneration, has highlighted the therapeutic potential of inhibiting this cell death pathway.

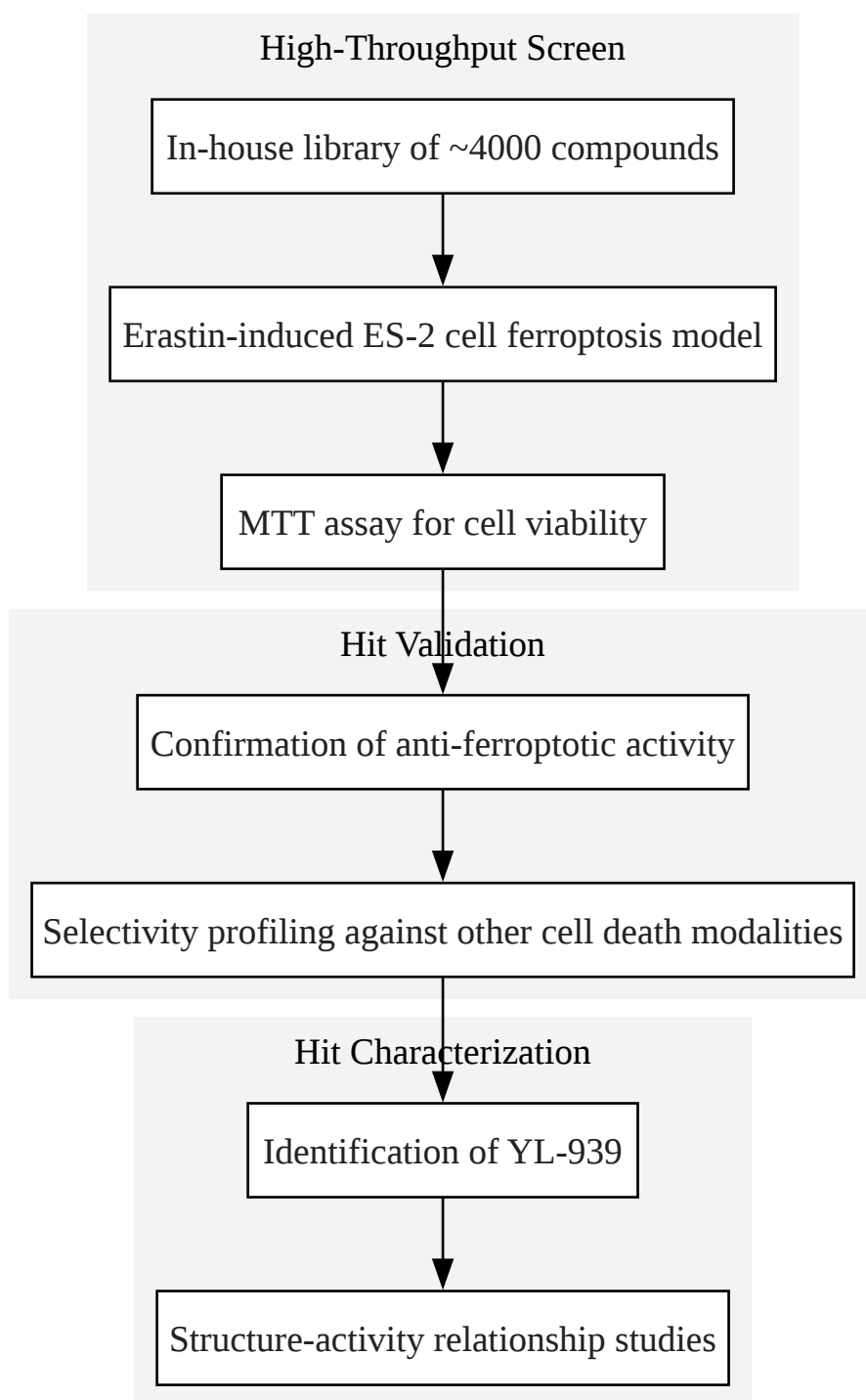
However, the majority of discovered ferroptosis inhibitors fall into two main categories: antioxidants that scavenge lipid reactive oxygen species and iron chelators that deplete intracellular iron. While effective in experimental settings, these classical inhibitors may suffer from a lack of specificity and the potential for off-target effects, such as disrupting normal redox signaling or causing systemic iron deficiency. This necessitates the discovery of novel ferroptosis inhibitors with distinct mechanisms of action. This report describes the identification and characterization of **YL-939**, a potent and selective ferroptosis inhibitor that operates through a novel, non-classical mechanism.

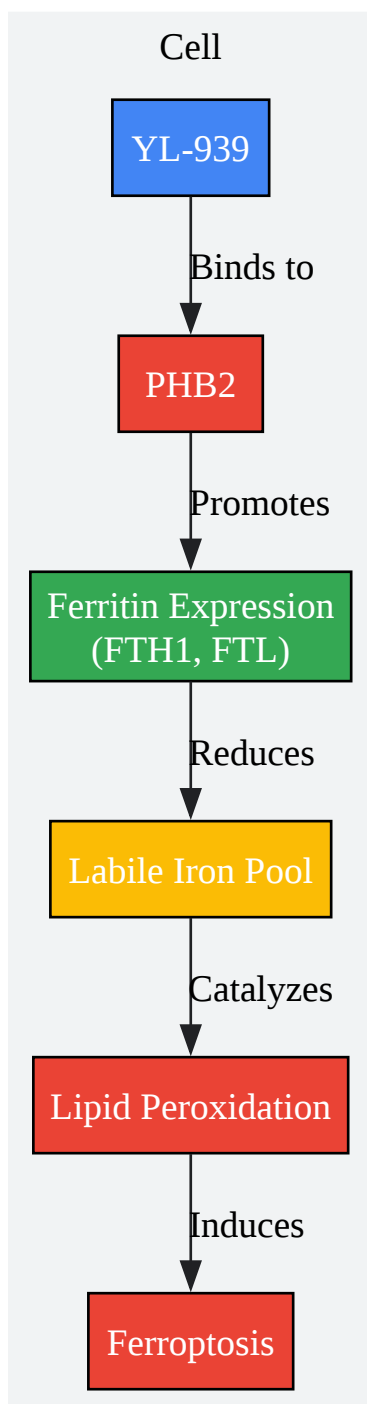
## Discovery of YL-939

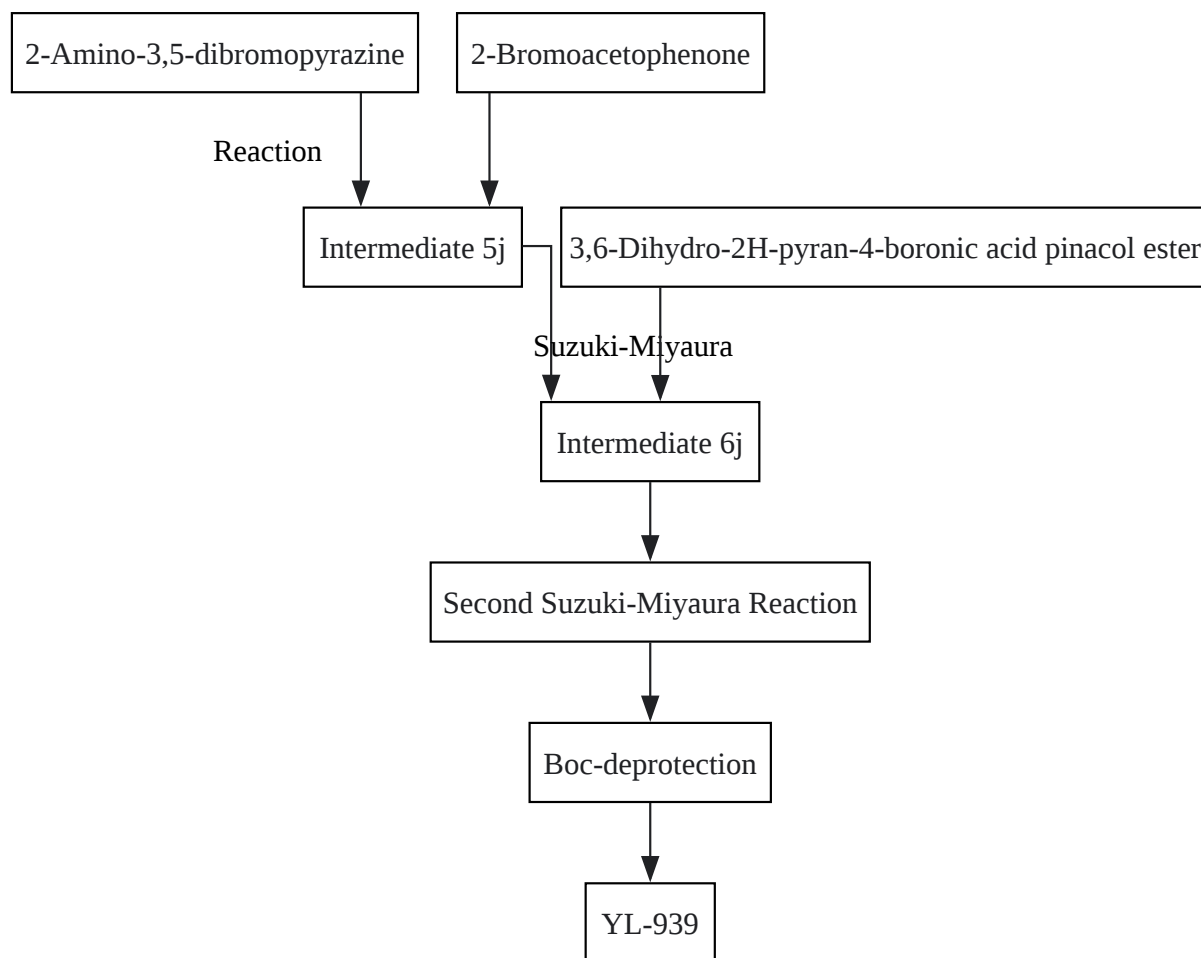
**YL-939** was discovered through a high-throughput screening campaign utilizing a cell-based model of ferroptosis. An in-house chemical library of approximately 4,000 compounds was screened for their ability to protect human ovarian cancer ES-2 cells from erastin-induced ferroptosis.

## Screening Workflow

The screening process followed a logical progression from initial hit identification to hit validation and characterization.







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